N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide is a useful research compound. Its molecular formula is C26H27N3OS2 and its molecular weight is 461.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Diversity
The compound is associated with efforts to generate a structurally diverse library of compounds through various chemical reactions, including alkylation and ring closure. These processes have yielded a wide range of compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of structurally diverse libraries through reactions involving similar compounds indicates a broad interest in exploring the chemical space around this scaffold for various applications (Roman, 2013).
Biological Activities and Applications
Several studies focus on the biological activities of compounds structurally related to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide, highlighting their potential as antibacterial, antifungal, and anticancer agents. For example, compounds with similar structures have been investigated for their antifungal effects against significant types of fungi, showing promising results as potential antifungal agents (Jafar et al., 2017). Another study highlights the antiinflammatory activity of related compounds, which could inform the development of new therapeutic agents (Lantos et al., 1984).
Chemical and Environmental Sensing
Research on compounds within the same chemical family also explores their application in chemical and environmental sensing. For instance, the development of fluorescent probes for the selective discrimination of toxic and biologically active compounds showcases the potential utility of these chemicals in environmental science and biology (Wang et al., 2012).
Advanced Material Development
Furthermore, compounds with similar structural elements have been utilized in the development of organic semiconductors for various optoelectronic applications, demonstrating the versatility of this chemical scaffold in materials science (Chen et al., 2016).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity and anti-inflammatory properties . They are known to interact with enzymes such as cyclooxygenase (COX) and may also target the DprE1 enzyme in Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to inhibit the cox enzymes , which are crucial for the conversion of arachidonic acid into prostaglandins and leukotrienes . This inhibition can lead to a decrease in inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential COX-inhibiting properties . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators like prostaglandins and leukotrienes .
Pharmacokinetics
Benzothiazole derivatives have been reported to exhibit favorable pharmacokinetic profiles .
Result of Action
The compound’s action results in the inhibition of inflammation, likely through the suppression of prostaglandin synthesis . This can lead to a reduction in symptoms associated with inflammatory conditions.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3OS2/c1-15(2)29-12-11-19-22(14-29)32-26(28-24(30)18-10-9-16(3)13-17(18)4)23(19)25-27-20-7-5-6-8-21(20)31-25/h5-10,13,15H,11-12,14H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEOIAJMWYZABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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